4-Chloro-2-isobutyl-5-methylpyrimidine
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Overview
Description
4-Chloro-2-isobutyl-5-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound has a chlorine atom at position 4, an isobutyl group at position 2, and a methyl group at position 5. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isobutyl-5-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2,4-dichloropyrimidine with isobutylmagnesium chloride (MeMgCl) in the presence of a catalyst such as iron(III) acetylacetonate (Fe(acac)3). The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (0°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isobutyl-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Scientific Research Applications
4-Chloro-2-isobutyl-5-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isobutyl-5-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyrimidine: Similar structure but lacks the isobutyl group.
2-Chloro-5-methylpyrimidine: Similar structure but with chlorine at position 2 and methyl at position 5.
Uniqueness
4-Chloro-2-isobutyl-5-methylpyrimidine is unique due to the presence of both isobutyl and methyl groups, which can influence its reactivity and biological activity. These substitutions can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C9H13ClN2 |
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Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-6(2)4-8-11-5-7(3)9(10)12-8/h5-6H,4H2,1-3H3 |
InChI Key |
CQOCRCFZFNVTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1Cl)CC(C)C |
Origin of Product |
United States |
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